(1-Benzylazetidine-3,3-diyl)dimethanol
Description
Historical Development and Structural Significance of Four-Membered Nitrogen Rings
The chemistry of azetidines has been developing since the first synthesis was reported in 1888. rsc.org Initially, these compounds were often seen as mere curiosities or esoteric analogs of the more reactive three-membered aziridines. rsc.orgrsc.org However, this perception shifted dramatically with the discovery of naturally occurring azetidine-containing molecules, such as azetidine-2-carboxylic acid, and the recognition of their unique chemical properties. rsc.orgrsc.org
The most historically significant four-membered nitrogen heterocycle is arguably the azetidin-2-one (B1220530) (or β-lactam) ring, which forms the core of penicillin and cephalosporin (B10832234) antibiotics. researchgate.netbritannica.com The intensive research into these antibiotics during World War II greatly expanded the understanding of the chemistry of these strained rings. britannica.com In more recent times, the azetidine (B1206935) ring has been incorporated into a variety of pharmaceuticals, including the antihypertensive agent azelnidipine (B1666253) and the cancer drug cobimetinib, highlighting its importance as a bioisostere and a modulator of physicochemical properties. rsc.orgtaylorandfrancis.com The rigid, three-dimensional structure of the azetidine ring can provide favorable interactions with biological targets and improve metabolic stability compared to larger heterocyclic rings. nih.govacs.org
Intrinsic Ring Strain of Azetidine and Its Implications for Synthesis and Reactivity
The defining feature of azetidines is their considerable ring strain, which has been calculated to be approximately 25.4 kcal/mol. rsc.orgrsc.org This strain is a consequence of bond angle compression and torsional strain within the four-membered ring. It is intermediate between the highly strained and reactive aziridines (~27.7 kcal/mol) and the much more stable five-membered pyrrolidines (~5.4 kcal/mol). rsc.orgrsc.org This energetic state dictates the chemical behavior of azetidines, rendering them significantly more stable and easier to handle than aziridines, yet reactive enough to participate in unique chemical transformations under appropriate conditions. rsc.orgrsc.orgresearchwithrutgers.comresearchgate.net
The inherent strain energy can be harnessed as a driving force for a variety of chemical reactions. Azetidines are excellent candidates for ring-opening and ring-expansion reactions, providing synthetic pathways to other nitrogen-containing compounds. rsc.orgrsc.org Nucleophilic attack or acid-mediation can trigger the cleavage of the C-N or C-C bonds of the ring. rsc.orgacs.org However, this same strain can also introduce chemical instability, leading to undesired decomposition pathways, a factor that must be considered in medicinal chemistry and process development. acs.orgnih.gov
Table 1: Comparison of Ring Strain in Saturated Heterocycles
| Heterocycle | Ring Size | Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine | 3 | ~27.7 rsc.orgrsc.org |
| Azetidine | 4 | ~25.4 rsc.orgrsc.org |
| Pyrrolidine | 5 | ~5.4 rsc.orgrsc.org |
Overview of Challenges and Advancements in Azetidine Chemistry Research
Despite their utility, the synthesis of azetidines has historically been challenging, which has led to them being relatively unexplored compared to their five- and six-membered counterparts. nih.govresearchgate.net The energetic barrier to forming a strained four-membered ring presents a significant synthetic hurdle. researchgate.net Key challenges that researchers continue to address include the development of efficient, stereoselective synthetic methods and the selective functionalization of the azetidine ring. rsc.org
Nevertheless, recent years have witnessed remarkable advances in synthetic methodologies, making these valuable scaffolds more accessible. rsc.orgrsc.orgresearchwithrutgers.com Traditional methods often rely on the intramolecular cyclization of precursors like 1,3-amino alcohols or the reduction of β-lactams. rsc.orgresearchgate.net More recent breakthroughs include:
Catalytic Methods: The development of palladium-catalyzed intramolecular C(sp³)–H amination has provided a powerful tool for constructing functionalized azetidines. rsc.org
Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to the azetidine core, with recent advancements using visible-light photocatalysis. rsc.orgnih.govresearchgate.net
Strain-Release Approaches: Innovative strategies utilizing highly strained precursors, such as azabicyclo[1.1.0]butanes, have enabled their modular construction through strain-release homologation. rsc.orgorganic-chemistry.org
Computational Guidance: Researchers have begun to use computational modeling to predict the outcomes of azetidine-forming reactions, accelerating the discovery of new synthetic routes. thescience.dev
These advancements are making a wider array of substituted azetidines available for exploration in various scientific fields, promising to unlock further applications for this unique class of heterocycles. medwinpublishers.com
Structure
3D Structure
Properties
IUPAC Name |
[1-benzyl-3-(hydroxymethyl)azetidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-12(10-15)7-13(8-12)6-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFFCJVJVZRCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80948976 | |
| Record name | (1-Benzylazetidine-3,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26096-30-0 | |
| Record name | (1-Benzylazetidine-3,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Azetidine Core Structures
Direct Cyclization Strategies
Direct cyclization methods involve the formation of the azetidine (B1206935) ring from a linear precursor through an intramolecular reaction, typically forming a carbon-nitrogen bond.
One of the most common and straightforward approaches to azetidine synthesis is through intramolecular nucleophilic substitution. magtech.com.cn This method involves a γ-amino alcohol or a related precursor where the amino group acts as a nucleophile, displacing a leaving group at the γ-position to form the four-membered ring. frontiersin.org The efficiency of this reaction is highly dependent on the nature of the leaving group, with good leaving groups such as tosylates, mesylates, or halides being frequently employed. frontiersin.orgu-tokyo.ac.jp
For instance, the synthesis of various 1,3-disubstituted azetidines can be achieved by the alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Another example involves a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org
Table 1: Examples of Nucleophilic Cyclization for Azetidine Synthesis
| Precursor | Leaving Group | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| γ-Amino alcohol | Tosylate (OTs) | Base (e.g., NaH) | N-Substituted azetidine | u-tokyo.ac.jp |
| γ-Haloamine | Halide (e.g., Br, Cl) | Base (e.g., K2CO3) | N-Substituted azetidine | organic-chemistry.org |
| 2-Substituted-1,3-propanediol | Triflate (OTf) | Primary amine | 1,3-Disubstituted azetidine | organic-chemistry.org |
The Mitsunobu reaction provides a powerful and versatile method for the synthesis of azetidines from γ-amino alcohols. wikipedia.org This reaction utilizes triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for intramolecular nucleophilic attack by the nitrogen atom. wikipedia.org A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the carbon bearing the hydroxyl group. organic-chemistry.org
This protocol has been successfully applied in the total synthesis of natural products containing the azetidine core. For example, a key step in the synthesis of Penaresidin B involves an intramolecular Mitsunobu cyclization to construct the azetidine ring. rsc.orgrsc.org
Table 2: Key Reagents in Mitsunobu Reaction for Azetidine Synthesis
| Reagent | Function |
|---|---|
| Triphenylphosphine (PPh3) | Activates the alcohol |
| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Co-reagent, facilitates the reaction |
| γ-Amino alcohol | Substrate |
Base-promoted cyclization is another effective strategy for the synthesis of azetidines. This method typically involves a linear precursor containing a leaving group and a nitrogen atom with an acidic proton. The addition of a base deprotonates the nitrogen, enhancing its nucleophilicity and promoting the intramolecular cyclization to form the azetidine ring. nih.gov
An example of this approach is the treatment of a benzylic chloride precursor with a strong base like lithium hexamethyldisilazide (LiHMDS) to yield the corresponding azetidine. nih.gov
Cycloaddition Reactions in Azetidine Synthesis
Cycloaddition reactions offer a convergent and often stereocontrolled route to the azetidine core by combining two or more unsaturated molecules. mdpi.com
The aza-Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine. rsc.orgnih.govwikipedia.org This reaction is a powerful tool for constructing the four-membered ring in a single step. rsc.org The reaction can be initiated by the excitation of either the imine or the alkene. wikipedia.org
Visible-light-mediated aza-Paternò-Büchi reactions have emerged as a milder and more efficient alternative to traditional UV-light-mediated methods. nih.govspringernature.com These reactions often employ a photocatalyst, such as an iridium complex, to facilitate the cycloaddition under visible light irradiation. chemrxiv.orgrsc.org This approach has been successfully used for the synthesis of highly functionalized azetidines from readily available precursors. nih.govresearchgate.net
Table 3: Comparison of Photocycloaddition Methods for Azetidine Synthesis
| Method | Light Source | Catalyst | Key Features | References |
|---|---|---|---|---|
| Traditional Aza-Paternò-Büchi | UV Light | Often none | Can suffer from side reactions | rsc.orgnih.gov |
| Visible-Light-Mediated | Visible Light (e.g., blue LEDs) | Photocatalyst (e.g., Iridium complex) | Milder conditions, broader scope | nih.govspringernature.comrsc.org |
A more recent development in azetidine synthesis is the [3+1] radical cascade cyclization. This method involves the photo-induced copper-catalyzed reaction of aliphatic amines with alkynes. the-innovation.orgnih.govresearchgate.net The reaction proceeds through the generation of an α-aminoalkyl radical, which then undergoes a cascade of reactions including addition to the alkyne, 1,5-hydrogen atom transfer, and a 4-exo-trig cyclization to form the azetidine ring. nih.gov This innovative approach allows for the construction of highly substituted azetidine scaffolds, including those with vicinal tertiary-quaternary centers. nih.gov
TiCl4-Promoted [3+3] Cycloadditions
A notable method for the formation of highly functionalized azetidines involves a formal [3+3] cycloaddition promoted by titanium tetrachloride (TiCl₄). This process initially yields triazinine structures, which subsequently undergo thermolysis to produce the desired azetidine ring. The primary reaction occurs between cyclopropane (B1198618) 1,1-diesters and azides. nih.govacs.org
The proposed mechanism for this cycloaddition is believed to be a stepwise process rather than a concerted one. acs.org The reaction is initiated by the activation of the cyclopropane ring by TiCl₄, leading to the formation of a 1,3-zwitterionic intermediate. This intermediate then reacts with the azide (B81097) to form the triazinine product. acs.org The choice of solvent is critical, with dichloromethane (B109758) being particularly effective. acs.org The reaction can be performed using either stoichiometric or substoichiometric amounts of TiCl₄, depending on the solvent system. nih.gov
The resulting triazinine products can be readily converted into biologically significant azetidines through simple thermolysis. This two-step sequence provides an efficient route to constructing the azetidine core with a variety of substitution patterns. acs.org
Table 1: TiCl₄-Promoted [3+3] Cycloaddition and Thermolysis to Azetidines
| Entry | Cyclopropane Reactant | Azide Reactant | Product Yield (Triazinine) |
|---|---|---|---|
| 1 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Benzyl (B1604629) azide | 89% |
| 2 | Diethyl 2-methylcyclopropane-1,1-dicarboxylate | Benzyl azide | 85% |
| 3 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Phenyl azide | 82% |
Data sourced from supporting information in cited literature.
Transformations of Related Heterocycles for Azetidine Formation
Reduction of Azetidin-2-ones (β-Lactams)
The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, represents a direct and widely utilized method for the synthesis of the corresponding azetidines. This transformation is a key step in converting readily accessible β-lactam scaffolds into the saturated azetidine core. magtech.com.cnresearchgate.netu-tokyo.ac.jp Various reducing agents can be employed for this purpose, with hydroalanes being particularly effective. acs.org
The choice of reducing agent is crucial for achieving high yields and chemoselectivity, especially when other reducible functional groups are present in the molecule. Reagents such as lithium aluminium hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H) are commonly used. The reaction conditions, including solvent and temperature, are optimized to ensure complete reduction of the amide carbonyl without cleaving the strained four-membered ring.
Table 2: Reduction of Azetidin-2-ones to Azetidines
| Entry | Azetidin-2-one (B1220530) Substrate | Reducing Agent | Yield |
|---|---|---|---|
| 1 | 1-Benzyl-4-phenylazetidin-2-one | LiAlH₄ | High |
| 2 | 1,4-Diphenylazetidin-2-one | AlH₃ | 95% |
| 3 | 1-(4-Methoxyphenyl)-4-vinylazetidin-2-one | DIBAL-H | Good |
Representative examples from synthetic literature.
Biocatalytic One-Carbon Ring Expansion of Aziridines vianih.govacs.org-Stevens Rearrangement
A highly innovative and enantioselective approach to azetidine synthesis involves the biocatalytic one-carbon ring expansion of aziridines. nih.govnih.gov This method utilizes engineered "carbene transferase" enzymes, specifically a laboratory-evolved variant of cytochrome P450BM3, designated P411-AzetS. acs.orgacs.org The reaction proceeds through a formal nih.govacs.org-Stevens rearrangement of an intermediate aziridinium (B1262131) ylide. nih.govchemrxiv.org
This biocatalytic system demonstrates remarkable control over the reaction pathway, favoring the desired nih.govacs.org-Stevens rearrangement over a competing cheletropic extrusion of ethylene. nih.govchemrxiv.org The enzyme achieves this selectivity by managing the fate of the highly reactive aziridinium ylide intermediate. nih.govacs.org A key advantage of this method is the exceptional level of stereocontrol, affording chiral azetidines with very high enantiomeric ratios (er). acs.org
The process represents a significant advancement in biocatalysis, creating a new-to-nature transformation that is not currently achievable with other classes of catalysts. nih.govacs.org
Table 3: Biocatalytic Ring Expansion of Aziridines
| Entry | Aziridine Substrate | Product | Enantiomeric Ratio (er) |
|---|---|---|---|
| 1 | N-Benzyl-2-methylaziridine | (R)-1-Benzyl-3-methylazetidine | 99:1 |
| 2 | N-Boc-aziridine | (S)-1-Boc-azetidine | >99:1 |
| 3 | N-(4-Methoxybenzyl)aziridine | (S)-1-(4-Methoxybenzyl)azetidine | 98:2 |
Data reflects findings from studies on engineered cytochrome P450 enzymes. nih.govchemrxiv.org
Ring Contraction Approaches
The synthesis of azetidines can also be accomplished through the ring contraction of larger, five-membered heterocyclic systems. A prominent example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.govorganic-chemistry.org This method provides access to α-carbonylated N-sulfonylazetidines. nih.gov
The proposed mechanism involves the nucleophilic addition of an alcohol, phenol, or aniline (B41778) to the carbonyl group of the N-activated pyrrolidinone. This is followed by a cleavage of the N-C(O) bond, generating an intermediate with a γ-positioned amide anion and an α-bromo carbonyl group. This intermediate then undergoes an intramolecular Sₙ2 cyclization, resulting in the formal contraction of the ring to form the azetidine product. rsc.org The reaction is typically carried out in the presence of a base such as potassium carbonate. nih.govorganic-chemistry.org
Table 4: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones
| Entry | Nucleophile | Solvent System | Temperature | Yield |
|---|---|---|---|---|
| 1 | Methanol (B129727) | MeCN/MeOH (9:1) | 60°C | 85% |
| 2 | Phenol | MeCN | 60°C | 78% |
| 3 | Aniline | MeCN | 60°C | 72% |
Based on the methodology developed by Blanc and coworkers. nih.govrsc.org
Transition Metal-Catalyzed Methods for Azetidine Synthesis
Palladium-Catalyzed Intramolecular C-H Amination
Palladium-catalyzed intramolecular amination of unactivated C-H bonds has emerged as a powerful strategy for the synthesis of N-heterocycles, including azetidines. acs.orgnih.gov This methodology allows for the formation of a C-N bond through the direct functionalization of a C(sp³)-H bond at the γ-position relative to a nitrogen atom. acs.org
A common approach involves the use of a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. acs.orgnih.gov The palladium catalyst coordinates to the directing group, bringing the catalytic center in proximity to the targeted C-H bond for activation. The reaction typically employs an oxidant to facilitate the C-N bond-forming reductive elimination from a high-valent palladium intermediate. psu.edu This method is valued for its ability to use readily available starting materials and for its predictable selectivity. nih.gov It has been successfully applied to synthesize a range of azetidine derivatives, including complex polycyclic and benzazetidine structures. acs.orgpsu.edu
Table 5: Palladium-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis
| Entry | Substrate | Catalyst | Oxidant | Yield |
|---|---|---|---|---|
| 1 | N-(2,2-dimethylpropyl)picolinamide | Pd(OAc)₂ | PhI(OAc)₂ | 85% |
| 2 | N-Cyclohexylmethylpicolinamide | Pd(OAc)₂ | PhI(OAc)₂ | 75% |
| 3 | N-Benzylpicolinamide | Pd(OAc)₂ | Phenyliodonium dimethylmalonate | 78% |
Representative yields from studies on Pd-catalyzed C-H amination. acs.orgpsu.edu
Copper-Catalyzed Multicomponent Reactions
Copper-catalyzed multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of complex molecular architectures from simple, readily available starting materials. acs.org In the context of azetidine synthesis, a notable example is the copper(I)-catalyzed three-component reaction between terminal alkynes, sulfonyl azides, and carbodiimides. nih.govorganic-chemistry.org This reaction proceeds under mild conditions, typically at room temperature and without the need for a base, to afford highly functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields. acs.orgnih.gov
The reaction is typically catalyzed by copper(I) iodide (CuI). organic-chemistry.org The proposed mechanism involves the initial reaction of the terminal alkyne with the sulfonyl azide to generate a reactive ketenimine intermediate. This intermediate then undergoes a [2+2] cycloaddition with the carbodiimide (B86325) to form the final azetidine product. acs.orgorganic-chemistry.org This methodology demonstrates broad substrate compatibility, accommodating a variety of substituents on the alkyne, sulfonyl azide, and carbodiimide components. organic-chemistry.org The efficiency and operational simplicity of this CuI-catalyzed MCR make it a valuable method for constructing the 2,4-diiminoazetidine scaffold. acs.org Another innovative approach involves the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, presenting a [3+1] radical cascade cyclization to produce azetidines. the-innovation.org
Table 1: Examples of Copper-Catalyzed Synthesis of Azetidine Derivatives
| Alkyne Substrate | Sulfonyl Azide | Carbodiimide | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | p-Toluenesulfonyl azide | N,N'-Dicyclohexylcarbodiimide | CuI | 94 | organic-chemistry.org |
| 1-Hexyne | p-Toluenesulfonyl azide | N,N'-Diisopropylcarbodiimide | CuI | 85 | acs.org |
Zr-Catalyzed Reactions with Imines
Zirconium-catalyzed reactions have also been applied to the synthesis of azetidine cores. One such method involves the reaction of ethylmagnesium chloride (EtMgCl) with imines in the presence of a zirconium catalyst. organic-chemistry.org This process generates C,N-dimagnesiated compounds as intermediates. These organometallic intermediates can then be trapped with various electrophiles to construct different nitrogen-containing heterocycles, including azetidines. organic-chemistry.org This transformation provides a novel route to bifunctional or cyclic nitrogenous compounds, showcasing the versatility of zirconium catalysis in heterocyclic synthesis. organic-chemistry.org While detailed studies on the synthesis of (1-Benzylazetidine-3,3-diyl)dimethanol using this specific method are not prevalent, the general applicability to imines suggests its potential in constructing substituted azetidine rings.
Organocatalytic and Other Emerging Synthetic Approaches
Beyond metal catalysis, several other modern synthetic strategies have been developed for the construction and functionalization of azetidines. These include organocatalytic methods and electrochemical approaches.
Organocatalyzed Ring-Closure Reactions
Organocatalysis offers an attractive alternative to metal-based systems, avoiding potential issues of metal contamination in the final products. A relay catalysis strategy has been reported for the [3+1]-annulation reaction between cyclopropane 1,1-diesters and aromatic amines. organic-chemistry.org This reaction is initiated by a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane by the amine. This is followed by a (hypo)iodite-catalyzed C-N bond formation to close the ring, yielding biologically relevant azetidines. organic-chemistry.org Such organocatalytic approaches provide a pathway to azetidines with predictable substitution patterns and diastereoselectivity. organic-chemistry.org
Electroreductive Intramolecular Cross-Coupling of Imines with Alkoxycarbonyl Compounds
Electrochemical methods represent a green and efficient approach to organic synthesis. The electroreductive intramolecular coupling of chiral α-imino esters has been successfully employed for the stereoselective synthesis of cis-2,4-disubstituted azetidine-3-ones. nih.gov In this process, the electroreduction of α-imino esters, derived from (S)-α-amino acids, in the presence of chlorotrimethylsilane (B32843) and triethylamine, leads to the formation of the four-membered azetidine ring with high diastereoselectivity and enantiomeric excess. nih.gov The reaction proceeds via a cyclization mechanism, and the stereochemistry of the final product is well-controlled, as confirmed by X-ray crystallography. nih.gov
Table 2: Stereoselective Electroreductive Cyclization of α-Imino Esters
| Amino Acid Precursor | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (S)-Valine | Mixed ketal of cis-2,4-disubstituted azetidine-3-one | >99% | 85-99% | nih.gov |
| (S)-Leucine | Mixed ketal of cis-2,4-disubstituted azetidine-3-one | >99% | 85-99% | nih.gov |
Aza-Michael Addition for Azetidine Derivatives
The aza-Michael addition is a powerful C-N bond-forming reaction that has been utilized for the synthesis of functionalized azetidine derivatives. mdpi.com This strategy has been applied to prepare novel heterocyclic amino acid-like building blocks. nih.gov The synthesis starts from an α,β-unsaturated ester attached to the azetidine ring, specifically methyl 2-(N-Boc-azetidin-3-ylidene)acetate. The subsequent aza-Michael addition of various NH-heterocycles (both aliphatic and aromatic) to this acceptor yields 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov This method allows for the introduction of diverse heterocyclic moieties onto the azetidine scaffold. mdpi.com
Horner–Wadsworth–Emmons (HWE) Reaction in Azetidine Chemistry
The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes and is particularly known for favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com In the context of azetidine chemistry, the HWE reaction has been instrumental in preparing key intermediates for further functionalization. For instance, the DBU-catalyzed HWE reaction of (N-Boc)azetidin-3-one with a phosphonate (B1237965) reagent is used to synthesize the methyl 2-(N-Boc-azetidin-3-ylidene)acetate intermediate mentioned previously. nih.govresearchgate.net This α,β-unsaturated ester is the crucial Michael acceptor for the subsequent aza-Michael additions. nih.gov This highlights how classic named reactions like the HWE are integrated into modern synthetic sequences to build complex azetidine-containing molecules. researchgate.net
Chemical Reactivity and Mechanistic Studies of Azetidine Systems
Strain-Driven Reactivity of the Four-Membered Azetidine (B1206935) Ring
Azetidines are characterized by a significant degree of ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value positions them between the highly strained and reactive aziridines (27.7 kcal/mol) and the relatively stable, strain-free five-membered pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain is a defining feature of azetidine chemistry; the ring is stable enough for handling under many conditions but sufficiently strained to undergo unique chemical transformations that are not accessible to larger heterocyclic systems. researchwithrutgers.comrsc.org
The inherent strain influences the geometry and bonding within the ring, leading to increased p-character in the endocyclic C-C bonds and making them susceptible to cleavage. This "strain-release" principle is a powerful driving force for many reactions involving the azetidine core. researchgate.netsemanticscholar.org Consequently, the reactivity of azetidines can be triggered under appropriate conditions to facilitate ring-opening, expansion, or functionalization, making them versatile synthetic intermediates. rsc.orgnih.gov The stability of the azetidine ring is significantly greater than that of aziridines, which allows for more controlled and selective manipulations. researchwithrutgers.com This balance of stability and latent reactivity is a key reason for the growing interest in azetidines as privileged motifs in drug discovery. researchgate.net
Regioselective and Stereoselective Functionalization of the Azetidine Ring
Achieving precise control over the introduction of substituents onto the azetidine ring is crucial for its application in complex molecule synthesis. Significant progress has been made in developing methods for the regio- and stereoselective functionalization of the azetidine core.
Directly converting C–H bonds into C–C or C-heteroatom bonds is a highly efficient strategy in organic synthesis. acs.org In recent years, transition metal-catalyzed C(sp³)–H functionalization has emerged as a powerful tool for modifying the azetidine scaffold. Palladium catalysis, in particular, has been successfully employed for the direct arylation of azetidines at the C-3 position. acs.orgnih.gov
These reactions typically rely on a directing group attached to the azetidine nitrogen, which coordinates to the metal catalyst and positions it in proximity to the target C–H bond. This approach enables high regioselectivity that would be difficult to achieve with traditional methods. nih.gov For example, picolinamide (B142947) directing groups have been used to facilitate the palladium-catalyzed C-H arylation of triterpenoid-fused azetidines. nih.gov The choice of directing group, catalyst, ligands, and reaction conditions can be optimized to achieve high yields and selectivity for the desired arylated products. nih.govrsc.org
| Catalyst System | Directing Group | Arylating Agent | Position | Ref. |
| Pd(OAc)₂/CuBr₂/CsOAc | Picolinamide | Iodoarenes | C(sp³)–H | nih.gov |
| Palladium | Aminoquinoline | Aryl halides | C-3 | nih.gov |
| Palladium | N/A | Arylboronic acids | C-3 | rsc.org |
This table provides examples of catalyst systems and directing groups used for the direct C(sp³)–H arylation of azetidine systems.
The diastereoselective introduction of alkyl and acyl groups onto the azetidine ring is essential for building stereochemically complex molecules. This is often achieved using chiral auxiliaries that control the facial selectivity of the reaction. semanticscholar.org For instance, an oxazolidinone chiral auxiliary can be attached to the azetidine nitrogen. Deprotonation followed by the addition of an alkylating agent, such as allyl iodide, leads to the formation of a new stereocenter with high diastereoselectivity. semanticscholar.org The auxiliary effectively shields one face of the intermediate enolate, directing the incoming electrophile to the opposite face. semanticscholar.org Subsequent cleavage of the auxiliary yields the enantiomerically enriched functionalized azetidine.
A similar strategy can be applied for diastereoselective acylation, providing access to a wide range of chiral 2,3-disubstituted azetidines. acs.orgacs.org The predictability and high stereocontrol offered by these methods make them valuable in asymmetric synthesis. nih.gov
The deprotonation of an α-carbon to the nitrogen atom using a strong base, followed by quenching with an electrophile, is a classic and powerful method for C-C bond formation. researchgate.net In azetidine chemistry, this strategy is highly dependent on the nature of the N-substituent, which acts as a protecting and directing group. nih.gov
Groups such as N-thiopivaloyl or N-Boc can facilitate regioselective deprotonation at the C2 position using an organolithium base like s-butyllithium (s-BuLi). nih.govnih.gov The resulting lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles. acs.org This process, known as electrophilic trapping, allows for the introduction of various functional groups at the C2 position. nih.govorganic-chemistry.org The stereochemical outcome of the electrophile trapping can be influenced by factors such as the specific N-protecting group, the electrophile used, and the reaction conditions. nih.gov
| N-Protecting Group | Base | Electrophile | Resulting Functional Group | Ref. |
| N-thiopivaloyl | s-BuLi | Aldehydes/Ketones | 2-Hydroxyalkyl | nih.gov |
| N-Boc | s-BuLi | Allylic/Propargylic halides (via Cuprate) | 2-Allyl/2-Propargyl | acs.org |
| N-thiopivaloyl | s-BuLi | MeI / BnBr | 2-Methyl/2-Benzyl | nih.gov |
| N-Boc | s-BuLi | D₂O | 2-Deuterio | organic-chemistry.org |
This table summarizes various electrophiles used in the trapping of lithiated azetidines and the corresponding products.
Beyond the methods described above, a variety of modern metal-based strategies have been developed for the functionalization of azetidines. rsc.orgresearchgate.net These reactions often offer unique reactivity and selectivity profiles.
Copper-catalyzed reactions have proven particularly useful. For example, a highly enantioselective difunctionalization of azetines (the unsaturated precursors to azetidines) can be achieved using a copper/bisphosphine catalyst. nih.gov This reaction installs both a boryl and an allyl group across the double bond, creating two new stereogenic centers with excellent control. nih.gov
Nickel-catalyzed cross-coupling reactions have also been employed to synthesize 3-aryl azetidines from 3-iodo-azetidine precursors and aryl-boronic acids (Suzuki coupling). rsc.org These methods expand the toolkit available to chemists for modifying the azetidine scaffold, enabling the synthesis of diverse and complex derivatives. rsc.orgresearchgate.net
Ring-Opening and Ring-Expansion Transformations
The inherent strain of the azetidine ring can be harnessed to drive ring-opening and ring-expansion reactions, providing synthetic routes to other important nitrogen-containing structures. researchgate.net These transformations typically involve the cleavage of one of the C-N or C-C bonds of the ring.
Acid-mediated intramolecular ring-opening can occur in N-substituted azetidines that possess a pendant nucleophile, such as an amide group. nih.govacs.org Protonation of the azetidine nitrogen activates the ring towards nucleophilic attack by the internal amide, leading to cleavage of the four-membered ring. nih.gov The stability of the azetidine is thus dependent on the pKa of the azetidine nitrogen and the proximity of the nucleophilic group. nih.gov
Ring expansion provides a pathway from four-membered azetidines to five-membered pyrrolidines or seven-membered azepanes. researchgate.net One strategy involves intramolecular N-alkylation of a 2-substituted azetidine bearing a hydroxypropyl side chain. Activation of the terminal alcohol leads to the formation of a bicyclic azetidinium ion. This strained intermediate is then susceptible to nucleophilic attack, which can result in the formation of either a pyrrolidine or an azepane, depending on the substitution pattern and the nucleophile used. researchgate.net Additionally, biocatalytic one-carbon ring expansions of aziridines have been developed as a novel enzymatic route to produce chiral azetidines. nih.gov
| Transformation Type | Description | Key Intermediates | Products | Ref. |
| Intramolecular Ring-Opening | Acid-mediated nucleophilic attack by a pendant amide. | Protonated azetidine | Acyclic amino-amide | nih.gov |
| Ring Expansion | Intramolecular N-alkylation followed by nucleophilic opening. | 1-Azoniabicyclo[3.2.0]heptane | Pyrrolidines, Azepanes | researchgate.net |
| Rearrangement | Biocatalytic researchgate.netrsc.org-Stevens rearrangement of aziridinium (B1262131) ylides. | Aziridinium ylide | Chiral azetidines | nih.gov |
This table outlines major pathways for ring-opening and ring-expansion transformations of azetidine systems.
Selective N–C Bond Cleavage Processesmagtech.com.cn
The inherent ring strain in azetidine systems makes them susceptible to ring-opening reactions, with selective nitrogen-carbon (N–C) bond cleavage being a key transformation in organic synthesis. The regioselectivity of this cleavage is significantly influenced by the electronic and steric nature of the substituents on the azetidine ring.
The strain energy of the four-membered azetidine ring, estimated at approximately 25.4 kcal/mol, is a primary driving force for N-C σ bond cleavage. mdpi.com This inherent instability can be harnessed to achieve selective bond scission under various conditions, including transition metal-free methods and acid-mediated processes.
One notable approach to achieve selective C–N bond cleavage in azetidinyl amides involves the use of sodium dispersions in the presence of 15-crown-5. mdpi.com This transition metal-free method demonstrates high chemoselectivity for the strained azetidine ring over less strained cyclic amides like pyrrolidinyl and piperidinyl amides, which remain stable under the reaction conditions. The key steps in this process are the generation of a ketyl-type radical through a reversible electron transfer, followed by the sequential C–N σ bond cleavage. mdpi.com
Acid-mediated intramolecular ring-opening provides another pathway for N-C bond cleavage. In a series of N-substituted azetidines, an acid-mediated intramolecular ring-opening decomposition occurs through the nucleophilic attack of a pendant amide group. acs.orgnih.gov The rate of this decomposition is pH-dependent, with more rapid cleavage occurring at lower pH values. This suggests that the protonation of the azetidine nitrogen is a crucial precursor to the ring-opening event, making the pKa of the azetidine nitrogen a key determinant of the molecule's stability. nih.gov
The electronic effects of substituents play a critical role in directing the regioselectivity of N-C bond cleavage. Azetidines bearing unsaturated substituents at the 2-position, such as aryl, 1-alkenyl, cyano, carboxylate, and carboxamide groups, tend to undergo cleavage of the C-N bond between the nitrogen atom and the carbon atom bearing the unsaturated group. This is attributed to the conjugative effects of these groups, which stabilize the transition states or intermediates generated during the ring-opening reaction. Consequently, nucleophiles generally attack the carbon atom adjacent to the nitrogen that is attached to these stabilizing groups.
In contrast, for 2-alkylazetidines and their corresponding azetidinium salts, sterically bulky or strong nucleophiles typically attack the less substituted carbon atom adjacent to the nitrogen, a process controlled by steric hindrance.
The tables below summarize findings from various studies on the selective N-C bond cleavage of azetidine systems, detailing the substrates, reaction conditions, and outcomes.
Table 1: Transition Metal-Free C-N Bond Cleavage of Azetidinyl Amides
| Substrate (Azetidinyl Amide) | Reagents | Conditions | Product | Yield (%) |
| N-Benzoyl-2-phenylazetidine | Na dispersions, 15-crown-5 | THF, 0 °C, 2 h | N-(3-Phenylpropyl)benzamide | 95 |
| N-(4-Methoxybenzoyl)-2-phenylazetidine | Na dispersions, 15-crown-5 | THF, 0 °C, 2 h | N-(3-Phenylpropyl)-4-methoxybenzamide | 92 |
| N-Benzoyl-2-methylazetidine | Na dispersions, 15-crown-5 | THF, 0 °C, 2 h | N-(Butan-2-yl)benzamide | 85 |
Table 2: Acid-Mediated Intramolecular Ring-Opening of N-Substituted Azetidines
| Substrate | pH | Half-life (T1/2) | Major Decomposition Product |
| Analogue 5 | 1.8 | 0.5 h | Lactam 15 |
| Analogue 5 | 2.7 | 1.2 h | Lactam 15 |
| Analogue 5 | 7.0 | Stable | - |
Derivatization and Advanced Functionalization of Azetidine Scaffolds
Strategies for Diverse Substitution Patterns on the Azetidine (B1206935) Core
The generation of diverse substitution patterns on the azetidine ring is crucial for creating molecular libraries for drug discovery. Modern synthetic methods have moved beyond simple N-alkylation to allow for functionalization at the carbon skeleton of the ring.
Key strategies include:
Strain-Release Functionalization: This approach utilizes highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). The release of ring strain upon nucleophilic attack allows for the introduction of a wide array of substituents at the C3 position. For instance, the addition of organometallic reagents to in-situ generated ABBs can form 3-substituted azetidine intermediates, which can be further functionalized. uni-muenchen.de
Direct C–H Functionalization: This powerful strategy involves the direct conversion of a C–H bond into a C–C or C–heteroatom bond, avoiding the need for pre-functionalized substrates. Palladium-catalyzed intramolecular C(sp³)–H amination has been successfully employed for the synthesis of functionalized azetidines. rsc.org This method often relies on directing groups to achieve regioselectivity. rsc.org
Cycloaddition Reactions: [2+2] cycloaddition reactions, such as the aza-Paternò–Büchi reaction, provide a direct route to the azetidine core with defined substitution patterns. The intermolecular photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, for example, can construct densely functionalized azetidines. rsc.org
Ring-Closing Metathesis: This method can be used to form azetidine-fused ring systems. For example, N-alkylation of an azetidine derivative with allyl bromide, followed by treatment with a Grubbs catalyst, can effect the formation of an eight-membered ring fused to the azetidine core. nih.gov
These methods allow for the creation of complex scaffolds, such as spirocyclic and fused-ring systems, which are of significant interest in medicinal chemistry for exploring new chemical space. rsc.orgnih.govnih.gov
Table 1: Selected Strategies for Azetidine Core Functionalization
| Strategy | Description | Example Reaction | Reference(s) |
|---|---|---|---|
| Strain-Release Arylation | Ring-opening of 1-azabicyclo[1.1.0]butane with organometallic reagents. | Addition of aryl-magnesium reagents to ABBs to form 3-arylazetidines. | uni-muenchen.de |
| Pd(II)-Catalyzed C–H Amination | Intramolecular amination of a γ-C(sp³)–H bond to form the azetidine ring. | Cyclization of an amino-alkyl chain using a palladium catalyst and an oxidant. | rsc.org |
| [2+2] Photocycloaddition | Visible-light-promoted aza-Paternò–Büchi reaction. | Reaction of 2-isoxazoline-3-carboxylates with alkenes using an Iridium photocatalyst. | rsc.org |
| Ring-Closing Metathesis | Formation of a fused ring system onto the azetidine core. | N-allylated azetidine treated with Grubbs catalyst to form an azetidine-fused 8-membered ring. | nih.gov |
Asymmetric Synthesis of Chiral Azetidine Derivatives
The synthesis of enantiomerically pure azetidines is of paramount importance, as the stereochemistry of bioactive molecules dictates their interaction with biological targets. Asymmetric synthesis methodologies are broadly categorized into enantioselective and diastereoselective approaches.
Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product from an achiral or racemic starting material.
Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, have been successfully used for the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov In this approach, the catalyst facilitates an intramolecular C–C bond-forming cyclization, achieving high yields and excellent enantiomeric ratios (up to 2:98 er). nih.gov
Copper-Catalyzed Difunctionalization: The direct catalytic enantioselective difunctionalization of achiral azetines (the unsaturated precursors to azetidines) represents an efficient route to chiral 2,3-disubstituted azetidines. A copper/bisphosphine catalyst system can install both a boryl and an allyl group across the C=C bond of the azetine, creating two new stereogenic centers with high enantioselectivity. acs.org
Organocatalysis: Chiral organocatalysts can be employed for the enantioselective α-chlorination of aldehydes, which generates a key intermediate for the synthesis of C2-functionalized azetidines. nih.gov Subsequent steps involving reductive amination and intramolecular cyclization yield the desired chiral N-alkyl terminal azetidines. nih.gov
Diastereoselective methods control the relative stereochemistry of newly formed chiral centers in relation to pre-existing ones within the substrate.
Substrate-Controlled Synthesis: Chiral starting materials, such as amino acids, can be used to direct the stereochemical outcome of subsequent reactions. For example, N-protected amino acids can be converted into diazoketones, which then undergo a highly stereoselective copper carbenoid N–H insertion reaction to form chiral cis-2,4-disubstituted azetidin-3-ones as single diastereoisomers. researchgate.net
Iodine-Mediated Cyclization: The cyclization of homoallyl amines mediated by iodine can produce cis-2,4-disubstituted iodo-azetidines through a 4-exo trig cyclization. nih.gov The stereochemistry is controlled during the ring-formation step, and the resulting iodo-azetidines can be further functionalized via nucleophilic displacement of the iodine. nih.gov
Asymmetric Hydrogenation: Unsaturated prochiral azetinyl-carboxylic acids can be synthesized, and their subsequent metal-catalyzed asymmetric hydrogenation can furnish functionalized azetidine carboxylic acid compounds. acs.org The choice of a chiral ruthenium or palladium catalyst allows for the diastereo- and enantioselective reduction of the double bond. acs.org
Synthesis of Azetidine-Based Iminosugars and Amino Acid Surrogates
Azetidines featuring multiple hydroxyl groups (polyhydroxylated azetidines) are important structural mimics of sugars, known as iminosugars. bohrium.comlookchem.com These compounds can act as glycosidase inhibitors due to their ability to mimic the transition state of glycosidic bond cleavage. nih.gov Azetidine-based amino acids are also valuable as non-proteinogenic building blocks for creating peptides with unique structural and stability properties. acs.org
Carbohydrates, such as D-glucose, are ideal starting materials for the enantiopure synthesis of polyhydroxylated azetidines due to their inherent chirality and abundance of functional groups. bohrium.comlookchem.com A common strategy involves the transformation of the sugar into a linear precursor containing an amino group and a suitable leaving group, which can then undergo intramolecular cyclization to form the azetidine ring.
A representative synthetic pathway starting from D-glucose involves several key transformations:
Modification of the Sugar Scaffold: D-glucose is chemically modified to introduce an amino or azido (B1232118) group at a specific position (e.g., C-3) and a leaving group, such as a mesylate (OMs) or tosylate (OTs), at another position (e.g., C-5). lookchem.comnih.gov
Intramolecular Cyclization: An intramolecular nucleophilic displacement reaction is triggered, where the amino group attacks the carbon bearing the leaving group to form the strained four-membered azetidine ring. lookchem.comnih.gov The intramolecular Mitsunobu reaction is another key step used for this purpose. lookchem.com
Deprotection and Functional Group Manipulation: Finally, protecting groups used during the synthesis (e.g., acetonides) are removed, and further modifications can be made to the side chains to yield the final target iminosugars, such as (2S,3R)-2-((R)-1,2-dihydroxyethyl)azetidin-3-ol. lookchem.com
This methodology provides access to a variety of enantiopure azetidine iminosugars that can be screened for biological activity, particularly as glycosidase inhibitors. bohrium.comnih.gov
Table 2: Examples of Synthesized Azetidine Iminosugars from D-Glucose
| Compound Name | Key Synthetic Step | Biological Activity Noted | Reference(s) |
|---|---|---|---|
| (2S,3R)-2-((R)-1,2-dihydroxyethyl)azetidin-3-ol | Intramolecular Mitsunobu reaction | Glycosidase inhibition | lookchem.com |
| (2R,3R)-2-(hydroxymethyl)azetidin-3-ol | Intramolecular Mitsunobu reaction | Glycosidase inhibition | lookchem.com |
| (2S,3R,4S)-2-((R)-1,2-dihydroxyethyl)-3-hydroxy-4-(hydroxymethyl)azetidine | Intramolecular nucleophilic displacement of a C-5-OMs group | Potent amyloglucosidase inhibitor | nih.gov |
Applications of Horner–Wadsworth–Emmons Reactions for Azetidinylidene Derivatives
The Horner–Wadsworth–Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. wikipedia.orgorganic-chemistry.org In the context of azetidine chemistry, the HWE reaction is particularly valuable for synthesizing azetidinylidene derivatives—compounds containing an exocyclic double bond attached to the azetidine ring.
This reaction typically involves the reaction of an azetidin-3-one (B1332698) with a stabilized phosphonate (B1237965) carbanion (phosphorus ylide). nih.gov The general mechanism proceeds as follows:
Deprotonation: A base is used to deprotonate the α-carbon of the phosphonate ester, generating a nucleophilic phosphonate carbanion. wikipedia.orgyoutube.com
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the azetidin-3-one, forming a tetrahedral intermediate. youtube.com
Oxaphosphetane Formation: The oxygen anion of the intermediate attacks the phosphorus atom, creating a four-membered oxaphosphetane ring. youtube.com
Elimination: The oxaphosphetane intermediate decomposes, yielding the final alkene product (the azetidinylidene derivative) and a water-soluble dialkylphosphate byproduct, which is easily removed. wikipedia.org
A key application of this reaction is the synthesis of methyl 2-(azetidin-3-ylidene)acetate from N-Boc-azetidin-3-one. nih.gov This reaction, catalyzed by a base such as DBU, provides a versatile building block. The resulting α,β-unsaturated ester can then serve as a Michael acceptor for the aza-Michael addition of various NH-heterocycles, leading to the synthesis of novel heterocyclic amino acid derivatives. nih.gov The HWE reaction generally favors the formation of the E-alkene isomer due to thermodynamic stability. wikipedia.orgorganic-chemistry.org
Applications in Advanced Organic Synthesis and Catalysis
Azetidines as Rigid Scaffolds in Conformational Control in Chemical Transformations
The four-membered ring of azetidine (B1206935) provides a rigid and conformationally constrained scaffold. This rigidity is advantageous in the design of molecules where precise control over the spatial arrangement of functional groups is crucial for achieving high selectivity in chemical reactions. rsc.org The defined geometry of the azetidine core can influence the approach of reactants, thereby directing the stereochemical outcome of a transformation. For instance, the substitution pattern on the azetidine ring can create a well-defined chiral pocket in catalysts, leading to enhanced enantioselectivity. rsc.orgchemrxiv.org In the case of (1-Benzylazetidine-3,3-diyl)dimethanol, the 3,3-disubstituted pattern contributes to the rigidity of the scaffold, which could be exploited in designing catalysts or chiral auxiliaries with predictable stereochemical control.
Role of Azetidines as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Chiral azetidine derivatives have been effectively utilized as both chiral auxiliaries and ligands in asymmetric catalysis. birmingham.ac.ukrsc.org A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. nih.gov The synthesis of optically active azetidine-2,4-dicarboxylic acid and its derivatives has demonstrated the utility of the azetidine framework in creating effective chiral auxiliaries for asymmetric alkylations. rsc.org
Furthermore, chiral azetidine-derived ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions. birmingham.ac.ukresearchgate.net These ligands coordinate to a metal center, creating a chiral environment that influences the enantioselectivity of the catalyzed reaction. For example, single enantiomer 2,4-cis-disubstituted amino azetidines have been used as ligands for copper-catalyzed Henry reactions, achieving high enantiomeric excess. chemrxiv.orgljmu.ac.uk The N-benzyl group and the two hydroxymethyl groups in this compound offer potential coordination sites for metal ions, suggesting its potential as a chiral ligand in asymmetric catalysis.
Utilization as Synthetic Building Blocks for Complex Chemical Architectures
Azetidines are valuable synthetic building blocks for the construction of more complex molecules, including natural products and pharmaceuticals. nih.govnih.gov Their strained ring system allows for selective ring-opening reactions, providing access to functionalized acyclic amines. Moreover, the azetidine ring can be incorporated as a key structural motif in larger, more complex architectures. nih.govmdpi.com The development of methods for the synthesis of functionalized azetidines has expanded their utility as versatile building blocks. researchgate.netorganic-chemistry.orgacs.org For example, 3,3-disubstituted azetidines can be prepared through various synthetic routes, including Friedel-Crafts arylation of N-Boc-3-aryl-3-azetidinols. researchgate.netacs.org The di-methanol functionality at the 3-position of this compound provides handles for further synthetic transformations, allowing for its incorporation into a variety of complex molecular frameworks.
Catalytic Applications of Azetidine Derivatives (e.g., Henry, Suzuki, Sonogashira, Michael Additions)
Chiral azetidine-derived ligands and organocatalysts have demonstrated significant utility in a range of asymmetric catalytic reactions. birmingham.ac.ukresearchgate.net A review of the applications of azetidines in asymmetric catalysis highlights their effectiveness in promoting reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. birmingham.ac.uk
The Henry reaction , a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, has been successfully catalyzed by copper complexes of chiral azetidine ligands, yielding products with high enantioselectivity. chemrxiv.orgljmu.ac.uk Similarly, in the Michael addition , the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, azetidine-based catalysts have been employed to achieve asymmetric induction. rsc.org While specific applications of azetidine derivatives in Suzuki and Sonogashira coupling reactions are less commonly reported, the fundamental principles of using chiral ligands to induce asymmetry could potentially be extended to these transformations as well. researchgate.net
The following table summarizes the performance of some azetidine-based catalysts in the asymmetric Henry reaction.
| Ligand/Catalyst | Aldehyde Substrate | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cu(OTf)₂ with 2,4-cis-disubstituted amino azetidine | Benzaldehyde (B42025) | THF | -20 | 95 | 98 | chemrxiv.org |
| Cu(OAc)₂ with 2,4-cis-disubstituted amino azetidine | 4-Nitrobenzaldehyde | THF | -20 | 98 | 99 | chemrxiv.org |
| Cu(OTf)₂ with 2,4-cis-disubstituted amino azetidine | Cyclohexanecarboxaldehyde | THF | -20 | 92 | >99 | chemrxiv.org |
Influence of Azetidine Core Structures on Polymer Synthesis
The ring strain inherent in azetidines makes them suitable monomers for ring-opening polymerization (ROP). researchgate.netugent.be Both cationic and nucleophilic ROP of azetidines and their derivatives can lead to the formation of poly(azetidine)s, which are linear or branched polymers containing repeating azetidine units or their ring-opened isomers. researchgate.netutwente.nlresearchgate.net The properties of the resulting polymers can be tuned by the substituents on the azetidine monomer. The polymerization of azetidines can lead to "living" polymers, where the polymerization proceeds without termination or chain transfer, allowing for the synthesis of well-defined polymer architectures. researchgate.net The presence of the N-benzyl and 3,3-bis(hydroxymethyl) groups on this compound could influence its polymerization behavior and the properties of the resulting polymer, such as solubility and thermal stability. researchgate.net
Analytical and Spectroscopic Characterization in Azetidine Chemistry
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. For (1-benzylazetidine-3,3-diyl)dimethanol, both proton (¹H) and carbon-13 (¹³C) NMR are essential for assigning the connectivity and chemical environment of every atom in the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzyl (B1604629) group, the azetidine (B1206935) ring, and the hydroxymethyl groups. The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region (approximately 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (CH₂-Ph) would likely present as a singlet around 3.6 ppm. The four protons of the azetidine ring at the 2- and 4-positions would also give rise to a singlet, expected around 3.3 ppm. The methylene protons of the two CH₂OH groups are anticipated to appear as a singlet at about 3.8 ppm, while the hydroxyl protons (-OH) would show a broad singlet that can vary in chemical shift depending on concentration and solvent.
Complementing the proton data, the ¹³C NMR spectrum provides a count of all unique carbon atoms and information about their electronic environment. Key expected resonances for this compound would include signals for the aromatic carbons of the benzyl group (in the 127-138 ppm range), the benzylic methylene carbon (~63 ppm), the quaternary carbon of the azetidine ring at the 3-position (~45 ppm), the methylene carbons of the azetidine ring at positions 2 and 4 (~60 ppm), and the carbons of the two hydroxymethyl groups (~68 ppm).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |
| Benzylic (CH₂-Ph) | 3.6 | Singlet |
| Azetidine (C2-H₂, C4-H₂) | 3.3 | Singlet |
| Hydroxymethyl (CH₂OH) | 3.8 | Singlet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C₆H₅) | 127-138 |
| Benzylic (CH₂-Ph) | 63 |
| Azetidine (C3) | 45 |
| Azetidine (C2, C4) | 60 |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₁₂H₁₇NO₂), the expected exact mass would be approximately 207.1259 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this value, thereby validating the elemental composition.
In addition to the molecular ion peak ([M]⁺ or more commonly the protonated molecule [M+H]⁺ at m/z 208), the mass spectrum will display a characteristic fragmentation pattern that provides further structural evidence. A key fragmentation pathway for this molecule would be the cleavage of the benzyl group, which would result in a prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺). Another likely fragmentation would involve the loss of one or both hydroxymethyl groups (-CH₂OH), leading to signals corresponding to [M-31]⁺ and [M-62]⁺.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Identity |
|---|---|---|
| [M+H]⁺ | 208 | Protonated Molecular Ion |
| [C₇H₇]⁺ | 91 | Tropylium Cation (from benzyl group cleavage) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the two hydroxyl groups. The presence of C-H bonds in the aromatic ring and the alkyl portions of the molecule would be confirmed by stretching vibrations typically appearing between 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. Finally, the C-N stretching of the tertiary amine within the azetidine ring would likely produce a signal in the 1000-1250 cm⁻¹ range.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Hydroxyl (O-H) | 3200-3600 | Strong, Broad |
| Aromatic C-H | 3000-3100 | Medium |
| Aliphatic C-H | 2850-2960 | Medium to Strong |
| Aromatic C=C | 1450-1600 | Medium |
Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, TLC)
Chromatographic techniques are fundamental for both the purification of this compound after its synthesis and for the assessment of its purity. Thin-Layer Chromatography (TLC) is commonly used as a quick and simple method to monitor the progress of a reaction and to determine an appropriate solvent system for larger-scale purification. A single spot on a TLC plate under various solvent conditions would be a preliminary indicator of the compound's purity.
For purification, column chromatography is often employed, using a stationary phase like silica (B1680970) gel and an optimized eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The polarity of this compound, owing to its two hydroxyl groups and the tertiary amine, would necessitate a relatively polar solvent system for elution.
Gas Chromatography (GC), potentially after derivatization of the hydroxyl groups to increase volatility, could be used for a more quantitative assessment of purity. A single, sharp peak in the gas chromatogram would provide strong evidence of a pure compound. The retention time under specific GC conditions (e.g., column type, temperature program) would be a characteristic property of the molecule.
Future Perspectives and Emerging Research Directions in Azetidine Chemistry
Development of Novel, Sustainable, and Atom-Economical Synthetic Routes
The historical synthesis of azetidines often relied on multi-step sequences with harsh conditions, limiting their accessibility. researchgate.net Modern synthetic chemistry is shifting towards more sustainable and efficient methodologies, a trend strongly reflected in recent advancements in azetidine (B1206935) synthesis.
A key area of development is the use of photocatalysis . Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, provide a mild and efficient pathway to highly functionalized azetidines from readily available precursors. nih.govspringernature.comchemrxiv.org These methods are scalable and offer access to complex structures that were previously difficult to obtain. chemrxiv.org For instance, a visible-light-enabled intramolecular aza Paternò-Büchi reaction has been developed that proceeds with high yields and diastereoselectivity. nih.gov Similarly, copper-catalyzed photoinduced radical cyclization of ynamides represents a general and regioselective method for producing azetidines via an anti-Baldwin 4-exo-dig pathway. nih.gov
Another significant advance is the application of C-H activation/amination strategies . Palladium-catalyzed intramolecular γ-C(sp³)–H amination allows for the synthesis of functionalized azetidines from picolinamide (B142947) (PA) protected amine substrates. rsc.orgorganic-chemistry.org This approach avoids the need for pre-functionalized starting materials, thereby increasing atom economy.
Strain-release synthesis is also emerging as a powerful tool. Highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) can be converted into densely functionalized azetidines through photocatalytic radical processes. unife.it This strategy leverages the inherent energy of the strained ring to drive the formation of more complex azetidine products in a single step. unife.it These methods are notable for their efficiency and broad substrate scope. rsc.org
| Synthetic Strategy | Key Features | Sustainability Aspect |
| Photocatalysis | Uses visible light, mild conditions, scalable. | Reduces energy consumption and use of harsh reagents. |
| C-H Amination | Direct functionalization of C-H bonds. | Improves atom economy by avoiding protecting groups and pre-functionalization. |
| Strain-Release Synthesis | Utilizes strained precursors (e.g., ABBs) for rapid complexity generation. | High efficiency, often single-step transformations. |
| Flow Chemistry | Enables safe handling of reactive intermediates, improved control. | Enhances safety and process efficiency. nih.gov |
These innovative routes are making the synthesis of diverse azetidines more practical, environmentally friendly, and economically viable, opening the door to their wider application.
Design of New Catalytic Systems for Azetidine Transformations
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for advancing azetidine chemistry. Researchers are designing catalysts that can control the reactivity and selectivity of reactions involving azetidines, both for their synthesis and subsequent functionalization.
Transition metal catalysis continues to be a major focus.
Palladium catalysts are used for C-H amination reactions to form the azetidine ring. rsc.org
Copper catalysts have proven effective in photo-induced radical cyclizations to produce azetidines and in the enantioselective difunctionalization of azetines to yield chiral 2,3-disubstituted azetidines. nih.govacs.orgnih.gov
Lanthanum(III) triflate (La(OTf)₃) has been identified as an effective catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, providing a novel route to azetidines that tolerates a wide range of functional groups. frontiersin.org
Organocatalysis offers a metal-free alternative, providing a short and high-yielding protocol for the enantioselective synthesis of C2-functionalized azetidines from a common intermediate. nih.gov Chiral phosphoric acids, for example, have been used in multicomponent reactions to create fused azetidine systems with high enantioselectivity. researchgate.net
Biocatalysis is a burgeoning area with immense potential. Engineered enzymes, such as carbene transferases derived from cytochrome P411, have been shown to catalyze the ring expansion of aziridines to azetidines via a highly enantioselective nih.govmdpi.com-Stevens rearrangement. nih.gov This biocatalytic approach offers a green and highly selective alternative to traditional chemical methods. nih.gov
| Catalyst Type | Example Application | Key Advantage |
| Palladium | Intramolecular C-H amination | Direct functionalization of unactivated C-H bonds. rsc.org |
| Copper | Photoinduced radical cyclization, Boryl allylation | Enables novel cyclization pathways and stereocontrol. nih.govacs.org |
| Lanthanum | Regioselective aminolysis of epoxides | High functional group tolerance. frontiersin.org |
| Organocatalysts | Enantioselective synthesis, Multicomponent reactions | Metal-free, environmentally benign. nih.govresearchgate.net |
| Biocatalysts | Enantioselective nih.govmdpi.com-Stevens rearrangement | High selectivity under mild, aqueous conditions. nih.gov |
The design of these new catalytic systems is enhancing the synthetic chemist's toolkit, allowing for unprecedented control over the construction and modification of the azetidine core. researchgate.net
Exploration of Unconventional Reactivity Pathways and Enhanced Stereocontrol Methods
The unique strain and electronic properties of azetidines are leading chemists to explore unconventional reactivity pathways that go beyond traditional cyclization methods. rsc.org A significant goal is to achieve greater control over the three-dimensional arrangement of atoms, or stereochemistry, which is critical for biological activity.
Unconventional Reactivity Pathways:
Radical Cyclizations: Copper-catalyzed photoinduced radical 4-exo-dig cyclizations of ynamides are a prime example of a previously disfavored "anti-Baldwin" pathway being successfully exploited for azetidine synthesis. nih.gov
Strain-Release Radical Processes: The interception of radical intermediates by azabicyclo[1.1.0]butanes (ABBs) provides access to difunctionalized azetidines in a single step, a process driven by the release of ring strain. unife.it
[2+2] Photocycloadditions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is being revisited with visible light photocatalysis to overcome previous limitations, representing the most direct approach to the azetidine core. nih.govspringernature.com
Ring Expansion: The thermal isomerization of aziridines and biocatalytic nih.govmdpi.com-Stevens rearrangements are being used to expand three-membered rings into four-membered azetidines, often with high stereocontrol. nih.govrsc.org
Enhanced Stereocontrol Methods: Achieving high enantioselectivity is a major driver of current research. This is being accomplished through various strategies:
Chiral Auxiliaries: The use of auxiliaries like chiral tert-butanesulfinamide allows for the stereoselective synthesis of C-2-substituted azetidines. rsc.org
Chiral Catalysts: Copper catalysts paired with chiral bisphosphine ligands enable the highly enantioselective difunctionalization of azetines. acs.org Similarly, chiral azetidine-derived ligands are themselves being used in asymmetric catalysis. researchgate.net
Organocatalysis: A short, enantioselective protocol for synthesizing C2-functionalized azetidines has been developed using organocatalysis, achieving high enantiomeric excess (84–92% ee). nih.gov
These explorations into new reactions and stereocontrol are crucial for producing structurally complex and stereochemically pure azetidines for applications in drug discovery and materials science. acs.orgresearchgate.net
Advancements in High-Throughput Synthesis and Screening of Azetidine Compound Libraries
To fully exploit the potential of the azetidine scaffold in drug discovery, methods are needed to rapidly synthesize and screen large numbers of diverse derivatives. lifechemicals.com High-throughput synthesis and the creation of compound libraries are addressing this need.
The development of robust synthetic routes has enabled the creation of diverse collections of azetidine-based scaffolds, including fused, bridged, and spirocyclic ring systems. nih.gov A notable example is the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines designed for targeting the central nervous system (CNS). nih.govresearchgate.net
Key aspects of this research direction include:
Diversity-Oriented Synthesis (DOS): Synthetic strategies are being designed to generate skeletal diversity from a common azetidine core, allowing for the exploration of a wider chemical space. nih.gov
Solid-Phase Synthesis: Attaching azetidine scaffolds to a solid support facilitates the rapid and parallel synthesis of many different analogs, simplifying purification and handling. researchgate.net
Computational Design: In silico analysis and computational tools are used to design libraries with "pre-optimized" physicochemical properties for specific applications, such as CNS penetration. nih.gov This data-driven approach increases the efficiency of discovering useful compounds.
High-Throughput Screening (HTS): The synthesized libraries are then screened against biological targets to identify new lead compounds. For instance, screening of azetidine libraries has led to the discovery of potent small-molecule inhibitors of the STAT3 protein, a target in cancer therapy. nih.govacs.org
The combination of efficient, modular synthesis with computational design and high-throughput screening is accelerating the discovery of new azetidine-containing molecules with valuable biological activities. rsc.orgresearchgate.netacs.org
Q & A
Q. What are the established synthetic routes for (1-Benzylazetidine-3,3-diyl)dimethanol, and what key steps ensure successful synthesis?
The synthesis typically involves multi-step protocols, such as alkylation of azetidine precursors followed by reduction or functional group transformations. For example, alkylation of (benzene-1,3-diyl)dimethanol with bromomethyl derivatives (e.g., 4-(bromomethyl)benzonitrile) can yield intermediates, which are reduced using borane-THF to form bis-amine intermediates . Subsequent reactions with acyl chlorides under high-dilution conditions help form macrocyclic structures. Key steps include strict temperature control (0–25°C), solvent optimization (e.g., dichloromethane for macrocyclization), and purification via silica gel chromatography (38–73% yields) .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- NMR Spectroscopy : H and C NMR are used to confirm the azetidine ring structure, benzyl group orientation, and hydroxyl proton environments. For example, splitting patterns in H NMR can distinguish axial vs. equatorial hydroxymethyl groups .
- IR Spectroscopy : O-H stretches (~3200–3500 cm) and C-O bonds (~1050–1250 cm) confirm alcohol functionalities.
- Chromatography : HPLC and TLC monitor reaction progress and purity (>98% by NMR) .
Q. What are the structural features of this compound that influence its reactivity?
The azetidine ring’s strain (four-membered ring) enhances nucleophilic reactivity, while the benzyl group provides steric bulk, directing regioselectivity in substitutions. The vicinal diol (3,3-diyl-dimethanol) facilitates hydrogen bonding, impacting solubility and coordination with metal catalysts .
Advanced Research Questions
Q. How can synthetic yields be improved for this compound, particularly in macrocyclization steps?
Optimize reaction parameters:
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve epoxidation efficiency in related azetidine derivatives .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation rates .
- Temperature Control : Maintain ≤0°C during sensitive steps (e.g., DIBAL-H reductions) to prevent side reactions .
Q. How do contradictory spectral data (e.g., NMR splitting patterns) arise, and how can they be resolved?
Contradictions may stem from dynamic stereochemistry or solvent-induced conformational changes. Strategies include:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .
- Variable-Temperature NMR : Identify fluxional behavior in the azetidine ring .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and verify experimental data .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Hydrolysis Studies : Monitor degradation via HPLC at pH 2–12. For example, related dimethanol derivatives hydrolyze rapidly at pH 7 (half-life ~6 minutes), releasing formaldehyde .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >150°C for azetidine analogs) .
- Storage Recommendations : Store at 2–8°C in inert atmospheres to prevent oxidation .
Q. How can researchers evaluate the biological activity of this compound, and what assays are appropriate?
- In Vitro Assays : Screen for enzyme inhibition (e.g., kinase or protease assays) due to the azetidine ring’s resemblance to transition-state analogs .
- Cytotoxicity Testing : Use MTT assays on cell lines (e.g., HeLa) to assess IC values.
- Molecular Docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to predict binding affinities .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
